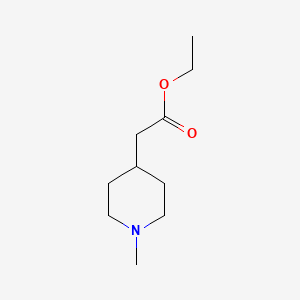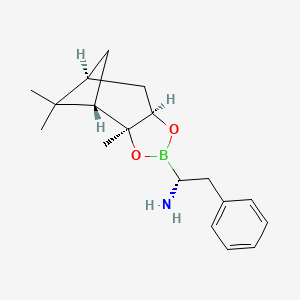
2-苯基-2-吡咯烷-1-基-乙腈
描述
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is characterized by a pyrrolidine ring, a phenyl group, and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学研究应用
氧化还原性质和潜在的抗氧化应用
一项研究聚焦于吡咯烷衍生物的氧化还原性质,包括与2-苯基-2-吡咯烷-1-基-乙腈相关的衍生物。使用循环伏安法,发现(3,5-二叔丁基-4-羟基苯基)吡咯烷-2-羧酸衍生物被不可逆地氧化,形成稳定的苯氧自由基。这项研究暗示了这些化合物作为抗氧化剂的潜在应用(Osipova et al., 2011)。
分光光度学碱度标度
另一项研究在乙腈中建立了一个自洽的分光光度学碱度标度,其中包括各种化合物,如2-苯基-1,1,3,3-四甲基胍和2-苯基-2-吡咯烷-1-基-乙腈的衍生物。这个标度为理解这些化合物的相对碱度提供了宝贵的数据,这对它们在各种化学反应中的应用至关重要(Kaljurand et al., 2000)。
亲脂性和对α-肾上腺素受体的亲和力
研究测量了与2-苯基-2-吡咯烷-1-基-乙腈密切相关的吡咯烷-2-酮衍生物的相对亲脂性,显示了它们对α-肾上腺素受体的潜在亲和力。这项研究表明,了解这些化合物的亲脂性可以帮助制定定量构效关系(QSAR),这对于开发新药物并了解它们与生物系统的相互作用至关重要(Kulig & Malawska, 2009)。
在催化和合成中的应用
关于各种吡咯烷衍生物的研究,包括与2-苯基-2-吡咯烷-1-基-乙腈相关的化合物,显示了它们在催化过程和合成其他复杂分子中的实用性。例如,涉及高度官能化的2-(吡咯烷-1-基)噻唑骨架合成的研究展示了有趣的抗菌和抗分枝杆菌活性,暗示了它们在制药合成中的潜在应用(Belveren et al., 2017)。
亲电反应和吡啶解离
对苯基氯甲酸酯与吡啶在乙腈中的反应的动力学研究,与2-苯基-2-吡咯烷-1-基-乙腈等化合物相关,提供了对它们反应性的见解。了解这些反应机制对于开发新的合成方法和优化现有过程至关重要(Koh et al., 1998)。
作用机制
Mode of Action
Based on its structural similarity to other pyrrolidine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Based on its chemical structure, it is reasonable to hypothesize that it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
生化分析
Biochemical Properties
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been found to interact with transport proteins, influencing the transport of other molecules across cell membranes .
Cellular Effects
The effects of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can affect gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . Furthermore, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been reported to alter the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. One of the primary targets of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is the G-protein coupled receptor (GPCR) family, which plays a pivotal role in transmitting signals from the extracellular environment to the cell interior. Upon binding to GPCRs, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile activates downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile have been studied over various time periods. The stability of this compound is a critical factor in its biochemical applications. Studies have demonstrated that 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile remains stable under standard laboratory conditions for extended periods, with minimal degradation . Long-term exposure to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the potential of this compound for use in prolonged biochemical studies.
Dosage Effects in Animal Models
The effects of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its interaction with neurotransmitter systems . At higher doses, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. Additionally, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has been shown to influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with the organic cation transporter family, facilitating its uptake into cells . Once inside the cell, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and distribution within the body.
Subcellular Localization
The subcellular localization of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is an important aspect of its biochemical function. This compound has been found to localize primarily within the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . These subcellular interactions are essential for the compound’s role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWLRGURZUUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

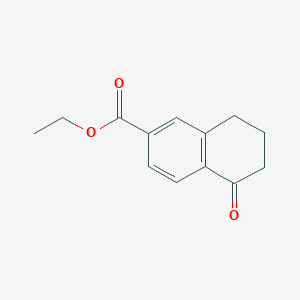

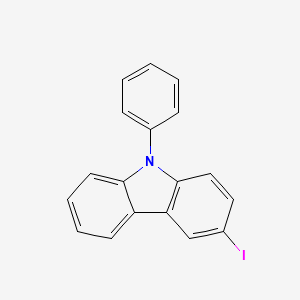

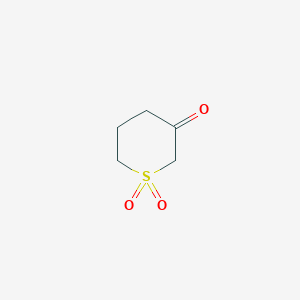

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
